H-Phe-OMe.hydrochloride

Descripción

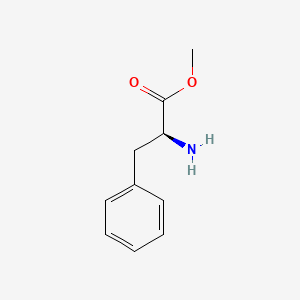

Structure

2D Structure

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMLNPDTIFDDY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948635 | |

| Record name | Methyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7524-50-7, 2577-90-4 | |

| Record name | L-Phenylalanine, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7524-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-phenylalaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-phenylalaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-PHENYLALANINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47HK4Y94JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Methyl L Phenylalaninate

Direct Esterification and Hydrochloride Salt Formation

The most common and direct route to synthesizing methyl L-phenylalaninate is through the esterification of L-phenylalanine. This process often involves the use of an acid catalyst in methanol (B129727), which also leads to the formation of the corresponding hydrochloride salt, a stable and easily handleable form of the compound.

Synthesis of L-Phenylalanine Methyl Ester Hydrochloride via Thionyl Chloride

A widely employed method for the preparation of L-phenylalanine methyl ester hydrochloride involves the use of thionyl chloride (SOCl₂) in methanol. rsc.orgrsc.orghepvs.chprepchem.com This reaction is efficient and proceeds under relatively mild conditions.

The process typically begins by suspending L-phenylalanine in methanol and cooling the mixture, often to 0°C in an ice bath. rsc.orgrsc.org Thionyl chloride is then added dropwise to the stirred suspension. rsc.orgrsc.org The thionyl chloride reacts with methanol to form methyl chlorosulfite and hydrogen chloride in situ. The generated HCl then catalyzes the esterification of the carboxylic acid group of L-phenylalanine.

After the addition of thionyl chloride, the reaction mixture is typically stirred at room temperature for an extended period, often 24 hours, to ensure the completion of the reaction. rsc.orgprepchem.com Following the reaction, the solvent is removed under reduced pressure, yielding the crude product. rsc.orghepvs.ch Recrystallization from a suitable solvent system, such as methanol/ether or ethyl acetate/ethanol, is then performed to obtain the purified L-phenylalanine methyl ester hydrochloride as a white solid. rsc.orgrsc.orgprepchem.com Yields for this reaction are generally high, often exceeding 90%. rsc.org

For instance, one procedure describes adding thionyl chloride to a suspension of L-phenylalanine in methanol at 0°C, followed by stirring for 24 hours at room temperature. After solvent removal, the crude product is recrystallized to give the title compound in 97% yield. rsc.org Another similar synthesis using p-nitro-L-phenylalanine reported a yield of 1.00 g from 1.00 g of starting material after recrystallization. prepchem.com

Table 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride via Thionyl Chloride

| Reactants | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| L-Phenylalanine, Methanol | Thionyl Chloride | 0°C to room temperature, 24h | 97% | rsc.org |

| p-Nitro-L-phenylalanine, Methanol | Thionyl Chloride | -10°C to room temperature, 24h | High | prepchem.com |

| D,L-Phenylalanine, Methanol | Thionyl Chloride | Below -7°C | ~160°C (m.p.) | rsc.org |

N-Methylation Strategies for Derivatives

N-methylated amino acids are important components in many natural products and peptidomimetics, as the N-methyl group can enhance metabolic stability and influence conformation. asianpubs.org Several strategies have been developed for the N-methylation of amino acids and their derivatives, including the use of oxazolidinone intermediates and direct methylation with reagents like dimethyl sulfate (B86663).

Synthesis of N-Methyl L-Phenylalanine via 5-Oxazolidinone (B12669149) Intermediates

A versatile strategy for the synthesis of N-methyl amino acids involves the formation and subsequent reductive cleavage of 5-oxazolidinone intermediates. asianpubs.orgnih.govresearchgate.netacs.orgresearchgate.net This approach provides a unified method for preparing N-methyl derivatives of a wide range of amino acids. nih.govacs.org

The process generally starts with an N-protected amino acid, such as an Fmoc- or Z-protected amino acid. This is reacted with formaldehyde (B43269) or paraformaldehyde in the presence of an acid catalyst, like p-toluenesulfonic acid, to form the corresponding 5-oxazolidinone. researchgate.net The subsequent step involves the reductive opening of the oxazolidinone ring to yield the N-methylated amino acid. researchgate.net A common reducing agent for this transformation is triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA). asianpubs.orgresearchgate.net This method has been successfully applied to the synthesis of various N-methyl amino acids, including those with reactive side chains that may require protecting groups. nih.govacs.org

N-Methylation of Amino Acid Derivatives with Dimethyl Sulfate

A practical and efficient method for the N-methylation of amino acid derivatives utilizes dimethyl sulfate as the methylating agent. nih.govacs.org This method is often preferred over using methyl iodide due to the higher boiling point of dimethyl sulfate, which simplifies handling and workup procedures. acs.org

In a typical procedure, the N-methylation is carried out in the presence of sodium hydride and a catalytic amount of water. nih.govacs.org The reaction of water with sodium hydride generates a highly reactive form of dry sodium hydroxide, which significantly accelerates the reaction rate compared to using powdered sodium hydroxide. nih.govacs.org For example, treating a solution of an amino acid derivative in tetrahydrofuran (B95107) with dimethyl sulfate in the presence of sodium hydride and water can afford the N-methylated product in high yield, often exceeding 90%. acs.org This method has been shown to be effective for both mono- and di-N-methylation of amino acid derivatives. acs.org It has also been noted that temperature control is critical to prevent epimerization. acs.org

Table 2: N-Methylation of Amino Acid Derivatives with Dimethyl Sulfate

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amino Acid Derivative | Dimethyl Sulfate, Sodium Hydride, Water (catalytic) | Tetrahydrofuran, 17-20°C | >90% | acs.org |

Enzymatic and Chemoenzymatic Synthetic Approaches

Enzymatic methods offer a high degree of selectivity and are particularly valuable for the resolution of racemic mixtures, a common challenge in amino acid chemistry.

Enzymatic Resolution of Racemic Mixtures

The kinetic resolution of racemic mixtures of phenylalanine esters is a well-established method for obtaining enantiomerically pure L- or D-isomers. rsc.org This technique relies on the stereoselectivity of enzymes, which catalyze the reaction of one enantiomer at a much higher rate than the other. researchgate.net

A common enzyme used for this purpose is α-chymotrypsin, which selectively hydrolyzes the L-isomer of racemic phenylalanine methyl ester. tandfonline.com In this process, a racemic mixture of the ester is treated with the enzyme in an aqueous solution. The enzyme specifically catalyzes the hydrolysis of the L-ester to L-phenylalanine, leaving the unreacted D-ester in the mixture. The resulting L-amino acid and the D-ester can then be separated. The pH of the reaction is an important factor influencing the enzyme's activity and selectivity. tandfonline.com

More advanced enzymatic approaches, such as dynamic kinetic resolution (DKR), have also been developed. acs.orgfigshare.com In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. For example, the enzyme Alcalase has been used in a miniemulsion system for the DKR of racemic 3-bromo- (B131339) or 3-methylsulfonyl-substituted dl-phenylalanine (B559549) esters, achieving high yields (>90%) and excellent enantiomeric excess (>99%). acs.orgfigshare.com

Table 3: Enzymatic Resolution of Racemic Phenylalanine Esters

| Method | Enzyme | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | α-Chymotrypsin | Racemic Phenylalanine Methyl Ester | Selective hydrolysis of L-isomer | tandfonline.com |

| Dynamic Kinetic Resolution | Alcalase | Racemic 3-bromo/methylsulfonyl-dl-phenylalanine ethyl ester | >90% yield, >99% e.e. of (S)-isomer | acs.orgfigshare.com |

Selective Conversion by Serine Proteinase

Serine proteases are a class of enzymes that can catalyze the formation of peptide bonds with high specificity. nih.govacs.org The active site serine residue plays a crucial role in this catalytic activity. ox.ac.uk The specificity of these enzymes can be influenced by the amino acid at the P1 position of the substrate. stanford.edu For instance, the presence of a phenylalanine residue can direct the selectivity of chymotrypsin-like proteases. stanford.edu This principle is applied in the synthesis of oligopeptides where methyl L-phenylalaninate can act as a substrate. For example, Proteinase K has been used to catalyze the synthesis of oligo(L-phenylalanine). acs.org In these reactions, the enzyme's active site recognizes the L-phenylalanine moiety, facilitating the formation of peptide bonds in a controlled manner. acs.org

Enzymatic Hydrolysis for Chiral Intermediate Synthesis

Enzymatic hydrolysis is a powerful tool for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. This method is particularly valuable in the pharmaceutical industry for synthesizing chiral intermediates. core.ac.ukresearchgate.net For instance, the enzyme Alcalase has been utilized in the dynamic kinetic resolution of racemic 3-bromo- or 3-methylsulfonyl-substituted dl-phenylalanine ethyl esters. acs.org This process yields optically pure (S)-isomers with high enantiomeric excess (>99%) and isolated yields of over 90%. acs.org The reaction is efficiently carried out in a miniemulsion system, which functions as a nanoreactor and allows for high substrate loading. acs.org

Mechanoenzymatic Synthesis of Oligopeptides Utilizing Methyl L-phenylalaninate

Mechanoenzymatic synthesis is an emerging sustainable method that combines mechanical energy (ball milling) with enzymatic catalysis, often in the absence of bulk solvents. researchgate.net This technique has been successfully applied to the synthesis of oligopeptides from amino acid esters, including methyl L-phenylalaninate. researchgate.netresearchgate.net Papain, a cysteine protease, has proven to be a resilient and effective catalyst under mechanochemical conditions. researchgate.netacs.org The oligomerization of L-amino acids like L-phenylalanine methyl ester using papain in a ball mill can lead to good to excellent yields of the corresponding oligopeptides. researchgate.netmdpi.com The degree of polymerization and yield are influenced by reaction conditions and the nature of the amino acid's side chain. researchgate.net This solvent-free or low-waste approach offers an efficient alternative to traditional solution-phase peptide synthesis. researchgate.net

Enzymatic Production of Dipeptide Precursors for Industrial Applications

Methyl L-phenylalaninate is a key precursor in the enzymatic synthesis of important dipeptides, most notably aspartame (B1666099) (L-aspartyl-L-phenylalanine-1-methyl ester). smolecule.comgoogle.com Thermolysin, a thermostable metalloprotease, is commonly used to catalyze the condensation of N-protected L-aspartic acid with L-phenylalanine methyl ester to produce the protected dipeptide precursor of aspartame. smolecule.comnih.gov The reaction conditions, such as the water content and substrate concentrations, significantly affect the synthetic rate and yield. nih.gov Other enzymes, like the PT121 protease from Pseudomonas aeruginosa, have also been shown to catalyze the direct condensation of unprotected L-aspartic acid with methyl L-phenylalaninate to form aspartame, particularly at low pH and in the presence of organic solvents. google.com Aminopeptidases, such as the one from Streptomyces septatus TH-2, can also synthesize dipeptides like phenylalanyl-phenylalanine methyl ester using free amino acids and aminoacyl methyl esters as substrates in high concentrations of methanol. asm.org

Hydrogenation to L-Phenylalaninol with High Enantiomeric Excess via Cu/ZnO/Al2O3 Catalysis

The catalytic hydrogenation of methyl L-phenylalaninate to L-phenylalaninol is an important transformation, as L-phenylalaninol is a valuable chiral intermediate in the synthesis of pharmaceuticals and other fine chemicals. sit.edu.cnebi.ac.uk Copper-based catalysts, particularly Cu/ZnO/Al2O3, have been extensively studied for this reaction due to their high efficiency and selectivity. sit.edu.cnrsc.org This process allows for the production of L-phenylalaninol with high enantiomeric excess (ee), often approaching 100%, indicating that the chirality of the reactant is well-maintained. sit.edu.cnsit.edu.cn

Under optimized conditions, such as a reaction temperature of 110 °C and a hydrogen pressure of 4 MPa, high yields and selectivities can be achieved. For example, a yield of 69.2% with an ee of 99.84% has been reported. rsc.org Further improvements, including the addition of promoters like Mg²⁺, have led to even better results, with 100% conversion of methyl L-phenylalaninate and a 91.1% yield of L-phenylalaninol. rsc.org

Influence of Catalyst Preparation Methods on Selectivity and Performance

The performance of the Cu/ZnO/Al2O3 catalyst is highly dependent on its physicochemical properties, which are, in turn, significantly influenced by the preparation method. sit.edu.cnrsc.org Factors such as the precipitation method, aging time, and calcination temperature play a crucial role in determining the catalyst's surface area, copper dispersion, and the interaction between the metal components. sit.edu.cnrsc.orgresearchgate.net

For instance, fractional co-precipitation can lead to a uniform size distribution of CuO species. sit.edu.cn The aging time during preparation affects the metallic copper surface area and the size of CuO crystallites, with an optimal aging time of 2 hours being identified in some studies. sit.edu.cnrsc.org Lower calcination temperatures are generally favorable for increasing the catalyst's surface area. sit.edu.cnrsc.org The addition of ZnO as a promoter can enhance the chemoselectivity towards L-phenylalaninol by increasing copper dispersion. sit.edu.cn

Below is a table summarizing the effect of different catalyst preparation parameters on the hydrogenation of methyl L-phenylalaninate.

| Catalyst Preparation Parameter | Effect on Catalyst Properties | Impact on Performance | Reference |

| Precipitation Method | Affects the interaction between CuO and ZnO, and the size distribution of CuO species. | Fractional co-precipitation can lead to higher activity and selectivity. | sit.edu.cn |

| Aging Time | Influences metallic copper surface area and CuO crystallite size. | An optimal aging time (e.g., 2 hours) can maximize the catalyst's surface area and performance. | sit.edu.cnrsc.org |

| Calcination Temperature | Affects the catalyst's surface area and the formation of phases like CuAl2O4 spinel. | Lower temperatures are generally preferred to increase surface area. | sit.edu.cnrsc.org |

| ZnO Content | Influences copper dispersion and surface area. | An optimal amount of ZnO can significantly increase the chemoselectivity for L-phenylalaninol. | sit.edu.cn |

| Mg²⁺ Doping | Promotes the formation of hydrotalcite-like precursors and enhances catalyst stability. | Can lead to 100% conversion and high yields (91.1%) of L-phenylalaninol. | rsc.org |

Proposed Reaction Mechanisms for Catalytic Hydrogenation

The proposed mechanism for the hydrogenation of methyl L-phenylalaninate over a Cu/ZnO/Al2O3 catalyst involves several key steps. researchgate.net The process begins with the adsorption of the methyl L-phenylalaninate molecule onto the catalyst surface. ebi.ac.ukresearchgate.net It is suggested that the amino group (-NH2) adsorbs onto the Al2O3 sites, while the oxygen atoms of the carbonyl (C=O) and alkoxy (RO-) groups adsorb at the boundary between copper and Al2O3. ebi.ac.uk

Following adsorption, the reaction proceeds through the formation of a hemiacetal intermediate. ebi.ac.uk The rate-determining step is believed to be the cleavage of the C-O bond, which occurs as the intermediate reacts with dissociated hydrogen. ebi.ac.uk This step results in the formation of an amino aldehyde and a methanol ad-species. The amino aldehyde is then further hydrogenated to yield the final product, L-phenylalaninol, while the methanol desorbs from the catalyst surface. ebi.ac.uk This mechanism highlights the cooperative role of the different components of the catalyst in activating the substrate and facilitating the hydrogenation process.

Derivatization and Analog Synthesis

Methyl L-phenylalaninate serves as a versatile starting material for the synthesis of a wide array of derivatives and analogs. Its primary amine and ester functionalities provide reactive sites for various chemical transformations, enabling the construction of more complex molecules with diverse applications.

Preparation of N-Acetylated Methyl L-Phenylalaninate Derivatives

N-acetylation is a common modification of amino acids and their esters, often employed to protect the amino group or to synthesize specific target molecules. The N-acetylation of L-phenylalanine can be a step in the synthesis of N-acetyl-L-phenylalanine methyl ester. hepvs.chscientificlabs.co.uk

One approach involves the N-acetylation of L-phenylalanine using acetic anhydride (B1165640) in an aqueous sodium bicarbonate solution. hepvs.ch The resulting N-acetyl-L-phenylalanine can then be esterified to yield the methyl ester. sigmaaldrich.com For instance, N-acetyl-L-phenylalanine can be reacted with methanol in the presence of a coupling agent like Mukaiyama's reagent to form N-acetyl phenylalanine methyl ester. scientificlabs.co.uksigmaaldrich.com

Alternatively, a racemic mixture of N-acetyl-D,L-phenylalanine can be esterified using methanol and sulfuric acid, followed by enzymatic resolution to isolate the desired L-enantiomer. google.com A procedure for synthesizing N-acetyl-D,L-phenylalanine methyl ester involves reacting the azlactone of N-acetyl-acetaminocinnamic acid with sodium methoxide (B1231860) in methanol, followed by hydrogenation over Raney nickel. prepchem.com The product is obtained as a light yellow solid after workup and purification. prepchem.com

Table 1: Synthesis of N-acetyl-D,L-phenylalanine methyl ester

| Reactant | Reagent | Conditions | Product | Yield |

|---|

Synthesis of N-(Pyrazine-2-yl carbonyl)-L-phenylalanine from L-Phenylalanine Esters

N-(Pyrazine-2-yl carbonyl)-L-phenylalanine is a key intermediate in the synthesis of the proteasome inhibitor Bortezomib. google.comchemicalbook.com The synthesis often starts with L-phenylalanine, which is first converted to its methyl ester hydrochloride. google.com This can be achieved by reacting L-phenylalanine with thionyl chloride in methanol. google.com

The resulting L-phenylalanine methyl ester hydrochloride is then coupled with pyrazine-2-carbonyl chloride. google.com One patented method describes dissolving pyrazine-2-formyl chloride and a metal, such as tin (Sn) powder, in tetrahydrofuran (THF) and adding this solution to a THF solution of L-phenylalanine methyl ester hydrochloride and the same metal. google.com This reaction yields N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester. google.comnih.gov Finally, the methyl ester is hydrolyzed under alkaline conditions to afford the desired N-(pyrazine-2-yl carbonyl)-L-phenylalanine. google.com

Another route involves the reaction of pyrazine-2-carboxylic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to form an active ester, which then reacts with L-phenylalanine. google.com

Table 2: Synthesis of N-(Pyrazine-2-yl carbonyl)-L-phenylalanine

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | L-Phenylalanine, Methanol | Thionyl chloride, 55-60°C | L-Phenylalanine methyl ester hydrochloride google.com |

| 2 | L-Phenylalanine methyl ester hydrochloride, Pyrazine-2-carbonyl chloride | Sn powder, Tetrahydrofuran, Room temperature | N-(Pyrazine-2-yl carbonyl)-L-phenylalanine methyl ester google.com |

Design and Synthesis of Phenylalanine Derivatives for Inhibitory Activity

Methyl L-phenylalaninate is a valuable building block for creating derivatives with potential inhibitory activity against various enzymes. Its structure can be readily modified to interact with the active sites of target proteins.

For example, new phenylalanine derivatives of sulfonamides have been synthesized and evaluated for their antimicrobial activity. researchgate.net The synthesis started with the preparation of L-phenylalanine methyl ester hydrochloride, which was then reacted with other intermediates to produce the final sulfonamide-phenylalanine conjugates. researchgate.netresearchgate.net These compounds were designed to potentially inhibit enzymes like dihydropteroate (B1496061) synthase (DHPS). researchgate.net

Additionally, L-phenylalanine methyl ester hydrochloride itself has been investigated as a corrosion inhibitor for mild steel in acidic solutions. researchgate.netrsc.orgbiosynth.com Its effectiveness is attributed to its ability to adsorb onto the metal surface. researchgate.netrsc.org The inhibition efficiency increases with higher concentrations of the inhibitor and at higher temperatures, suggesting a chemical adsorption mechanism. researchgate.netrsc.org

Methyl L-phenylalaninate is also a component of MMP-3 Inhibitor I, a potent inhibitor of matrix metalloproteinase-3. sigmaaldrich.com This highlights its utility in constructing molecules that can modulate the activity of specific enzymes involved in disease processes.

Noncovalent Peptide Stapling Utilizing Alpha-Methyl-L-phenylalanine

While not a direct derivatization of the methyl ester, the synthesis of α-methyl-L-phenylalanine is closely related and significant. This unnatural amino acid is used in a novel "noncovalent peptide stapling" strategy to stabilize α-helical structures in peptides. acs.orgnih.govunimelb.edu.auacs.org This technique leverages the steric bulk of the α-methyl group and the potential for π-π stacking interactions between the phenyl rings to constrain the peptide's conformation. acs.orgnih.govresearchgate.net

This approach has been used to create an α-helical mimetic of a portion of human relaxin-3, a complex insulin-like peptide. acs.orgnih.gov The resulting "stapled" peptide demonstrated enhanced stability in serum and maintained its biological activity, making it a promising scaffold for drug development. nih.govacs.org The use of α-methyl-L-phenylalanine offers an alternative to traditional covalent stapling methods, which can be synthetically challenging. acs.orgresearchgate.net

Synthesis of Dipeptide Sweeteners and Analogues

Methyl L-phenylalaninate is a crucial raw material for the production of the artificial sweetener aspartame (L-α-aspartyl-L-phenylalanine-1-methyl ester). fao.orgresearchgate.netwikipedia.org Aspartame is approximately 200 times sweeter than sucrose. researchgate.netatamanchemicals.com

The synthesis of aspartame involves the coupling of two amino acids: L-aspartic acid and L-phenylalanine. chemicalbook.com The methyl ester of L-phenylalanine is a key component in this process. fao.orgchemicalbook.com Commercial synthesis methods often involve reacting L-phenylalanine methyl ester with an N-protected L-aspartic anhydride. fao.org This is followed by separation and crystallization to isolate the sweet α-aspartame isomer from the non-sweet β-isomer. fao.org

Enzymatic methods have also been developed. For example, immobilized thermolysin can catalyze the condensation of N-(benzyloxycarbonyl)-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (PheOMe) to produce the aspartame precursor, Z-Asp-Phe-OMe. nih.govnih.gov This enzymatic synthesis can be performed in organic solvents like tert-amyl alcohol. nih.gov

The structure of the C-terminal amino acid has been modified to create various analogues of aspartame to study structure-activity relationships. nih.govnih.gov These studies have shown that the steric, electronic, and directional properties of the amide bond are critical for the sweet taste. nih.gov

Table 3: Common Synthesis Approach for Aspartame

| Reactant 1 | Reactant 2 | Key Process | Product |

|---|---|---|---|

| N-protected L-aspartic anhydride | L-phenylalanine methyl ester | Coupling and deprotection | Aspartame fao.org |

Formation of N-Substituted Pyrrole (B145914) Derivatives

Methyl L-phenylalaninate can be used to synthesize N-substituted pyrrole derivatives through reactions like the Paal-Knorr or Clauson-Kaas condensation. rsc.orgresearchgate.net These reactions typically involve the condensation of a primary amine with a γ-dicarbonyl compound or its equivalent. researchgate.netmdpi.com

In a specific example, L-phenylalanine is reacted with 2,5-dimethoxytetrahydrofuran (B146720) (DMTHF), a reagent for the Clauson-Kaas reaction, under nearly neutral aqueous conditions. rsc.orgresearchgate.net This method provides a rapid and highly efficient route to the N-pyrrolyl derivative of L-phenylalanine, achieving almost quantitative conversion in a short time. researchgate.net The reaction proceeds through the formation of a zwitterionic intermediate, which then undergoes a self-driven cyclization to form the pyrrole ring. researchgate.net

The use of L-phenylalanine methyl ester in this reaction has also been explored. rsc.org Theoretical studies using DFT (Density Functional Theory) have been employed to understand the reaction mechanisms, comparing the reactivity of L-phenylalanine with its methyl ester. rsc.org These pyrrole-containing phenylalanine derivatives are of interest for constructing bioactive molecules. researchgate.net

Applications in Advanced Peptide Chemistry and Pharmaceutical Development

Role as a Chiral Building Block in Organic Synthesis

Methyl L-phenylalaninate serves as a crucial chiral building block in organic synthesis, a process that is fundamental to the development of new drugs and other specialized chemicals. The inherent chirality of this compound, derived from the L-configuration of phenylalanine, is instrumental in creating enantiomerically pure molecules. This is particularly important in the synthesis of tetramic acids, which are core structures in a number of bioactive natural products and serve as versatile intermediates for further chemical transformations nih.gov.

In a typical synthesis, L-phenylalanine methyl ester hydrochloride is used as the starting material nih.gov. The conditions of these reactions are carefully controlled to prevent epimerization, ensuring that the chiral integrity of the C5 center is maintained throughout the synthetic process nih.gov. This makes methyl L-phenylalaninate an invaluable tool for chemists aiming to construct complex molecular architectures with a high degree of stereochemical control.

Integration into Peptide Synthesis Methodologies

The synthesis of peptides, which are chains of amino acids, is a cornerstone of biochemical research and drug development. Methyl L-phenylalaninate is frequently integrated into various peptide synthesis methodologies, where it can be used in its protected form to facilitate the controlled, stepwise addition of amino acids to a growing peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique that allows for the efficient construction of peptides on a solid resin support bachem.com. In this methodology, a derivative of methyl L-phenylalaninate, such as Fmoc-α-methyl-L-phenylalanine, is often employed chemimpex.com. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, preventing unwanted reactions during the coupling of subsequent amino acids chemimpex.comnih.gov.

The process of SPPS involves anchoring the C-terminal amino acid to the insoluble resin, followed by cycles of deprotection of the Nα-protecting group and coupling of the next protected amino acid in the sequence bachem.com. The solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away after each step bachem.com. The unique structure of derivatives like Fmoc-α-methyl-L-phenylalanine, with its methyl group and phenyl side chain, enhances its stability and solubility, making it an ideal choice for SPPS chemimpex.com.

| Synthesis Step | Description | Key Reagents/Conditions |

| Resin Loading | The first amino acid (C-terminus) is covalently attached to a solid polymer resin. | Wang resin, Rink-amide MBHA resin |

| Deprotection | The temporary Nα-protecting group (e.g., Fmoc) is removed to expose a free amine for the next coupling reaction. | 20% piperidine in NMP or DMF |

| Coupling | The next Nα-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. | HBTU, HOBt, DIEA in DMF |

| Washing | Excess reagents and soluble by-products are removed by washing the resin with appropriate solvents. | DMF, NMP, DCM |

| Cleavage | The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |

Solution-Phase Peptide Synthesis Reactions

While SPPS is highly efficient, solution-phase peptide synthesis remains a valuable method, particularly for large-scale production and the synthesis of shorter peptides. In this approach, protected amino acids and peptides are reacted together in a suitable solvent. L-phenylalanine methyl ester hydrochloride is a common starting material for these reactions chemicalbook.comntu.ac.uk. For instance, dipeptides can be synthesized by coupling an N-protected amino acid, such as Boc-glycine or Cbz-glycine, with L-phenylalanine methyl ester hydrochloride in solution ntu.ac.uk. The choice of protecting groups and coupling agents is critical to prevent side reactions and ensure a high yield of the desired peptide researchgate.net.

Enhancement of Peptide Stability and Bioavailability

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to poor stability and low bioavailability researchgate.net. Chemical modifications to the peptide structure are a key strategy to overcome these limitations creative-peptides.com. The incorporation of unnatural amino acids or modifications to the peptide backbone can enhance resistance to enzymatic degradation creative-peptides.commdpi.com.

The use of α-methylated phenylalanine derivatives, such as Fmoc-α-methyl-L-phenylalanine, is one such strategy chemimpex.com. The methyl group on the α-carbon provides steric hindrance, which can make the adjacent peptide bond less accessible to proteases, thereby increasing the peptide's half-life in the body kennesaw.edu. This modification helps to maintain the peptide's therapeutic activity for a longer duration.

Development of Peptide-Based Therapeutics and Drug Candidates

The versatility of methyl L-phenylalaninate and its derivatives makes them instrumental in the development of a wide range of peptide-based therapeutics chemimpex.com. These peptides can be designed to interact with specific biological targets with high selectivity, offering potential advantages over small-molecule drugs kennesaw.edu.

A well-known example is the artificial sweetener Aspartame (B1666099), which is L-aspartyl-L-phenylalanine methyl ester acs.org. The specific stereochemistry and the presence of the methyl ester are crucial for its sweet taste. Research has shown that modifications to the peptide bond, such as methylation or reversal, result in a loss of sweetness, highlighting the precise structural requirements for biological activity acs.org. Furthermore, the incorporation of phenylalanine derivatives into peptide sequences is a key strategy in the design of new drug candidates for various diseases chemimpex.comnih.gov.

| Therapeutic Area | Example Application of Phenylalanine Derivatives |

| Metabolic Disorders | Development of GLP-1 receptor agonists for diabetes treatment. |

| Oncology | Design of peptides that target cancer cells. |

| Infectious Diseases | Creation of antimicrobial peptides. |

| Pain Management | Synthesis of opioid peptide analogs. |

Contributions to Protein Engineering and Enzyme Modification

Protein engineering aims to develop useful or valuable proteins by modifying their amino acid sequences wikipedia.org. The incorporation of unnatural amino acids, including derivatives of phenylalanine, is a powerful tool in this field nih.gov. By replacing naturally occurring amino acids with synthetic ones, scientists can alter the properties of enzymes and other proteins to enhance their stability, activity, and specificity nih.gov.

For example, fluorinated derivatives of phenylalanine have been incorporated into proteins to increase their stability nih.gov. This approach, known as global fluorination, can prolong the shelf life and activity of enzymes, which is a significant advantage for industrial and therapeutic applications nih.gov. The ability to genetically encode these unnatural amino acids allows for their site-specific incorporation into proteins, opening up new possibilities for designing proteins with novel functions wikipedia.organu.edu.au.

Utility in Medicinal Chemistry and Drug Design

The inherent properties of the phenylalanine scaffold, including its aromatic ring and chiral center, make it a versatile starting point for the design of bioactive compounds. The methyl ester group in methyl L-phenylalaninate provides a reactive handle for further chemical modifications, allowing for the creation of diverse libraries of compounds with potential therapeutic applications.

Design of Drugs Targeting Neurological Disorders

Derivatives of phenylalanine are instrumental in the study and potential treatment of neurological disorders. For instance, in experimental models of phenylketonuria (PKU), a metabolic disorder that affects brain development, L-phenylalanine and its analog, alpha-methylphenylalanine, have been used to induce the condition in animal models. These studies have revealed that high levels of phenylalanine can lead to reduced cell proliferation and early cell death in the cerebellum, providing insights into the pathology of the disorder. Furthermore, such models have been used to investigate the effects of hyperphenylalaninemia on myelin formation in the brain.

N-Methyl-DL-phenylalanine methyl ester hydrochloride is another derivative utilized in research focused on pharmaceuticals targeting neurological disorders, helping to enhance drug efficacy and specificity. The structural similarity of these compounds to the endogenous amino acid allows them to interact with biological systems, making them valuable tools for developing neuroprotective agents.

Exploration of Neurotransmitter Pathways

Phenylalanine is a direct precursor to tyrosine, which is essential for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The exploration of neurotransmitter pathways often involves modulating the levels of these precursors. High concentrations of phenylalanine can competitively inhibit the transport of L-tyrosine and L-tryptophan across the blood-brain barrier. This competition can lead to a deficiency in the substrates required for the synthesis of dopamine and serotonin, respectively.

Studies using phenylalanine derivatives help researchers understand the intricate balance of amino acids required for proper brain function and the role they play in neurotransmitter systems. By observing the effects of altered phenylalanine levels, scientists can gain insights into the mechanisms underlying neurological and psychiatric conditions associated with neurotransmitter imbalances.

Development of Novel Therapeutics for Metabolic Disorders and Cancer

The application of methyl L-phenylalaninate and its derivatives extends to the development of treatments for metabolic disorders and cancer. Certain derivatives have shown potential as hypolipidemic agents, which are crucial in managing metabolic conditions characterized by high levels of lipids in the blood. For example, metabolites of N-[(trimethylamineboryl)-carbonyl]-L-phenylalanine methyl ester have demonstrated hypolipidemic activity in preclinical studies nih.gov.

In the realm of oncology, the rapid proliferation of cancer cells necessitates a high uptake of essential nutrients, including amino acids. The L-type amino acid transporter 1 (LAT1) is frequently overexpressed in various human cancers to meet this demand and plays a crucial role in transporting large neutral amino acids like phenylalanine into the tumor cells nih.govatransen.com. This upregulation of LAT1 has been correlated with poor prognosis for cancer patients researchgate.net.

This characteristic of cancer cells is exploited in both diagnostics and therapeutics. For instance, radio-labeled phenylalanine analogs are used in Positron Emission Tomography (PET) to visualize tumors. Therapeutically, phenylalanine derivatives are being investigated as vehicles for targeted drug delivery. The cytotoxic agent melphalan, a phenylalanine derivative, is a well-established anti-cancer drug. Researchers are designing new dipeptide derivatives of melphalan to enhance its accumulation within cancer cells, thereby increasing its cytotoxic effects nih.gov. Furthermore, novel phenylalanine-derived compounds have been discovered that exhibit dual inhibition of MDM2 and MDMX, two important targets in p53-based cancer therapy, and have been shown to reduce the viability of cancer cells nih.gov. The cytotoxic activity of various metabolites of phenylalanine methyl ester derivatives has been demonstrated against the growth of both suspended and solid tumor cell lines nih.gov.

| Research Area | Compound/Derivative Class | Therapeutic Target/Mechanism | Key Findings |

| Metabolic Disorders | N-[(trimethylamineboryl)-carbonyl]-L-phenylalanine methyl ester metabolites | Hypolipidemic activity | Demonstrated moderate effectiveness in reducing lipid levels in vivo. nih.gov |

| Cancer | Melphalan dipeptide derivatives | Enhanced drug accumulation in cancer cells | Increased cytotoxicity in human colon carcinoma and rat brain glioma cell lines. nih.gov |

| Cancer | Novel Phenylalanine-derived compound (P5) | Dual inhibition of MDM2 and MDMX | Reduced viability in several human cancer cell lines. nih.gov |

| Cancer | Phenylalanine methyl ester derivative metabolites | Cytotoxicity | Showed significant activity against various tumor cell lines. nih.gov |

| Cancer | Phenylalanine analogs | Targeting LAT1 transporter | High LAT1 expression in tumors allows for targeted delivery of therapeutic agents. nih.govresearchgate.net |

Inhibition of HIV-1 Capsid Protein through Phenylalanine Derivatives

The HIV-1 capsid protein is a critical and clinically unexploited target for antiviral therapy due to its essential roles in both the early and late stages of the viral replication cycle nih.gov. A notable small molecule inhibitor targeting this protein is PF-74, which contains a phenylalanine core. This has spurred the design and synthesis of numerous novel phenylalanine derivatives aimed at improving antiviral potency nih.gov.

These derivatives are often synthesized using techniques like click chemistry to create libraries of compounds for screening. Many of these novel 1,2,3-triazole-containing phenylalanine derivatives have shown promising anti-HIV-1 activity, with some exhibiting potency similar to or even greater than the lead compound, PF-74 nih.govmdpi.com. Direct binding studies, such as surface plasmon resonance (SPR), have confirmed that these derivatives interact with the HIV-1 capsid protein, validating it as their specific target nih.govnih.gov. The development of these compounds represents a significant step towards a new class of antiretroviral drugs.

| Compound Class | Example Compound | Anti-HIV-1 Activity (EC50) | Selectivity Index (SI) | Target |

| Phenylalanine Derivative | PF-74 (Lead Compound) | 5.95 µM | > 11.85 | HIV-1 Capsid Protein |

| 1,2,3-Triazole-containing Phenylalanine Derivative | 13m | 4.33 µM | > 13.33 | HIV-1 Capsid Protein |

| 4-methoxy-N-methylaniline substituted phenylalanine | II-13c | 5.14 µM | N/A | HIV-1 Capsid Protein |

| Indolin-5-amine substituted phenylalanine | V-25i | 2.57 µM | N/A | HIV-1 Capsid Protein |

| Low-molecular-weight Phenylalanine Derivative | 7t | 0.040 µM | 2815 | HIV-1 Capsid Protein |

Investigations into Enzyme Inhibition and Activity

Phenylalanine and its derivatives serve as important tools in the study of enzyme kinetics and inhibition. L-phenylalanine has been shown to act as an allosteric inhibitor of M1-type pyruvate kinase from rabbit skeletal muscle. This inhibition is competitive with respect to both Mg2+ and phosphoenolpyruvate drugbank.com. Such studies are fundamental to understanding metabolic regulation.

Furthermore, methyl L-phenylalaninate itself has been identified as an inhibitor of the enzyme prothrombin, a key protein in the blood coagulation cascade. This finding suggests potential applications for phenylalanine derivatives in modulating physiological processes involving this enzyme. The ability to design and synthesize derivatives with specific inhibitory properties allows for the detailed exploration of enzyme active sites and regulatory mechanisms.

Application as a Chiral Auxiliary in Asymmetric Synthesis

In the field of organic synthesis, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount, especially in the creation of pharmaceuticals, where only one enantiomer often possesses the desired therapeutic effect. Chiral auxiliaries are compounds that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction chemicalbook.com.

Derivatives of L-phenylalanine, such as oxazolidinones and imidazolidinones, are widely used as effective chiral auxiliaries. These auxiliaries are popular due to their ease of preparation from the readily available amino acid, their high efficiency in inducing predictable diastereoselectivity in reactions like aldol condensations and alkylations, and the facility with which they can be attached and later removed from the molecule. The steric bulk of the phenylalanine side chain effectively shields one face of the reactive intermediate, guiding the approach of incoming reagents to the opposite face and thereby controlling the formation of the desired stereoisomer.

Studies on Amino Acid Transport Mechanisms

The transport of amino acids across cellular membranes is a fundamental biological process mediated by a variety of specialized transporter proteins. Understanding the substrate specificity of these transporters is crucial for drug design and delivery. Research into the L-type amino acid transporter 1 (LAT1), a key transporter for large neutral amino acids, has provided insights into how modifications to the amino acid structure, such as esterification, can impact transporter recognition and inhibition.

One study investigating the substrate specificity of LAT1 found that while various aromatic amino acid derivatives could competitively inhibit the uptake of L-phenylalanine, the methyl ester of phenylalanine, methyl l-phenylalaninate, did not exhibit this inhibitory effect. This suggests that the presence of the methyl ester group on the carboxyl end of L-phenylalanine hinders its ability to be recognized and transported by the LAT1 transporter. The free carboxyl group of the amino acid appears to be a critical determinant for binding to and transport by LAT1.

While this study clarifies the interaction of methyl l-phenylalaninate with the LAT1 transporter, there is a lack of specific research on its transport mechanisms via other known amino acid transporters. Further investigation is needed to fully characterize the cellular uptake and transport pathways of methyl l-phenylalaninate.

Modification of Peptide Sweetener Taste via Peptide Bond Methylation

The artificial sweetener aspartame, chemically known as L-aspartyl-L-phenylalanine methyl ester, owes its intense sweet taste to its specific chemical structure. Researchers have explored how modifications to this dipeptide's structure can alter its taste profile. One such modification is the methylation of the peptide bond linking the aspartic acid and phenylalanine residues.

Studies have shown that N-methylation of the peptide bond in aspartame analogs leads to a complete loss of the sweet taste. This finding underscores the critical role of the amide bond's specific configuration and hydrogen-bonding capability in the interaction with the sweet taste receptor. The steric hindrance and altered electronic properties introduced by the methyl group on the peptide nitrogen are believed to disrupt the precise three-dimensional conformation required for the molecule to bind effectively to the receptor and elicit a sweet taste response.

These findings are significant in the field of taste science as they contribute to the understanding of the structure-activity relationships of sweeteners. The data from these studies help in mapping the essential features of a molecule required to induce a sweet taste perception.

Table 1: Effect of Peptide Bond Methylation on the Taste of Aspartame Analogs

| Compound | Modification | Taste |

| L-aspartyl-L-phenylalanine methyl ester (Aspartame) | None | Sweet |

| L-aspartyl-(N-methyl)-L-phenylalanine methyl ester | Methylation of the peptide bond nitrogen | Tasteless |

Catalytic Roles in Organic Reactions

In the realm of organic synthesis, certain amino acids and their derivatives have emerged as effective organocatalysts, promoting chemical reactions with high efficiency and stereoselectivity. While L-proline is a well-known catalyst for various transformations, other amino acids have also been investigated for their catalytic potential.

Catalytic Activity in Wieland-Miescher Intermediate Preparation

The Wieland-Miescher ketone is a key bicyclic intermediate in the synthesis of a wide range of steroids and terpenoids. Its asymmetric synthesis, often achieved through an intramolecular aldol condensation of a prochiral triketone, has been a subject of extensive research. The use of chiral organocatalysts, particularly amino acids, has proven to be a successful strategy for achieving high enantioselectivity in this reaction.

L-proline is the most commonly employed and effective catalyst for the synthesis of the Wieland-Miescher ketone. However, studies have also explored the catalytic activity of other amino acids, including L-phenylalanine. Research has shown that L-phenylalanine can catalyze the asymmetric synthesis of the Wieland-Miescher ketone, albeit with varying degrees of success depending on the specific reaction conditions and substrates.

Despite the documented use of L-phenylalanine as a catalyst in this context, a thorough review of the scientific literature reveals a lack of evidence for the use of its methyl ester, methyl l-phenylalaninate, as a catalyst for the preparation of the Wieland-Miescher intermediate. The presence of the methyl ester group likely alters the catalytic properties of the molecule, rendering it ineffective for this specific transformation, which typically relies on the secondary amine and carboxylic acid functionalities of the parent amino acid to facilitate the key catalytic steps. Therefore, based on available scientific literature, methyl l-phenylalaninate is not a recognized catalyst for the synthesis of the Wieland-Miescher ketone.

Biochemical Interactions and Enzymatic Specificity Studies

Investigations of Enzyme-Substrate Interactions

The interaction of Methyl l-phenylalaninate with enzymes, particularly proteases, has been a subject of investigation to understand the structural and chemical determinants of substrate recognition and catalysis. Studies on enzymes like chymotrypsin (B1334515) with substrates analogous to Methyl l-phenylalaninate provide valuable insights into these interactions.

Research on the hydrolysis of a series of N-acetylated peptide methyl esters of L-phenylalanine by bovine chymotrypsin Aα has shed light on the impact of the substrate's chain length on the enzyme's catalytic efficiency. The kinetic parameters, kcat and Km, were determined for these substrates, revealing that an increase in the aminoacyl chain length generally leads to an increase in the kcat value. This suggests that interactions with enzyme subsites distant from the primary specificity pocket contribute to the catalytic process.

The kinetic data for the hydrolysis of N-acetyl-(glycyl)n-L-phenylalanine methyl esters by bovine chymotrypsin Aα are presented in the table below. While these substrates are N-acetylated, the data for the n=0 compound (N-acetyl-L-phenylalanine methyl ester) provides a close approximation of how an enzyme like chymotrypsin might interact with Methyl l-phenylalaninate.

| Substrate (N-acetyl-(glycyl)n-L-phenylalanine methyl ester) | n | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| N-acetyl-L-phenylalanine methyl ester | 0 | 55.0 | 0.90 | 61.1 |

| N-acetyl-glycyl-L-phenylalanine methyl ester | 1 | 140.0 | 1.10 | 127.3 |

| N-acetyl-diglycyl-L-phenylalanine methyl ester | 2 | 210.0 | 1.25 | 168.0 |

| N-acetyl-triglycyl-L-phenylalanine methyl ester | 3 | 215.0 | 1.30 | 165.4 |

These findings indicate that the active site of chymotrypsin can accommodate and hydrolyze phenylalanine methyl esters. The Km value for N-acetyl-L-phenylalanine methyl ester suggests a moderate affinity of the enzyme for this type of substrate. The systematic increase in catalytic efficiency with the elongation of the peptide chain underscores the importance of interactions at secondary binding sites (subsites) of the enzyme in optimizing catalysis. Such studies are foundational for the rational design of novel substrates and inhibitors for proteases.

Analysis of Aminoacyl-tRNA Synthetase (aaRS) Specificity

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that charge tRNAs with their cognate amino acids, a critical step in protein synthesis. The specificity of these enzymes is paramount for maintaining the fidelity of translation. The study of aaRS specificity for non-canonical amino acids (ncAAs), such as Methyl l-phenylalaninate, is a burgeoning field with significant implications for genetic code expansion and the synthesis of proteins with novel properties.

Phenylalanyl-tRNA synthetase (PheRS) is the enzyme responsible for attaching phenylalanine to its corresponding tRNA (tRNAPhe). Researchers have designed and synthesized molecules that mimic the natural substrate of PheRS, phenylalanyl adenylate (Phe-AMP), to probe the enzyme's active site and to develop novel inhibitors. nih.gov These mimics often incorporate structural features that resemble the phenylalanine and adenosine (B11128) portions of Phe-AMP.

The design of such mimics involves computational approaches like flexible alignment to map the structural similarity with the natural substrate. nih.gov For instance, a benzimidazole (B57391) or a deazapurine moiety might be used to mimic the adenosine part, while an aryl group attached to a linker can mimic the phenylalanine side chain. nih.gov The evaluation of these mimics involves assessing their binding affinity and inhibitory activity against PheRS. This research has led to the identification of potent inhibitors with potential antimicrobial applications, as bacterial PheRS is a validated drug target. nih.gov

The table below illustrates a conceptual design strategy for PheRS substrate mimics, where different chemical moieties are substituted to probe the enzyme's active site.

| Component of Mimic | Natural Substrate Moiety (Phe-AMP) | Mimicking Moiety Example | Rationale |

|---|---|---|---|

| Adenosine Mimic | Adenine | Benzimidazole | Mimics the purine (B94841) ring system and hydrogen bonding capabilities. |

| Ribose Mimic | Ribose | Thiadiazole | Provides a five-membered ring scaffold. |

| Phenylalanine Mimic | Phenylalanine | Substituted Aryl Groups | Probes the size and hydrophobicity of the phenylalanine binding pocket. |

| Linker | Phosphate | Amide or Sulfonamide | Connects the mimicking moieties and establishes correct spatial orientation. |

While Methyl l-phenylalaninate itself is not a direct mimic of Phe-AMP, the modification of its carboxyl group to a methyl ester alters a key recognition element for PheRS. Wild-type PheRS is unlikely to efficiently recognize and activate Methyl l-phenylalaninate due to the absence of the free carboxylate, which is crucial for forming the aminoacyl-adenylate intermediate. However, engineered PheRS variants with modified active sites could potentially accommodate this change.

Engineered aaRSs often exhibit polyspecificity, meaning they can recognize and activate multiple ncAAs. plos.orgnih.gov This can be both an advantage, for incorporating a range of ncAAs, and a disadvantage, when precise incorporation of a single ncAA is desired. Predicting the polyspecificity of an aaRS is therefore a significant area of research.

Computational methods, such as molecular dynamics (MD) simulations and the molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) method, are employed to predict the binding affinities of different ncAAs to an aaRS active site. plos.orgnih.gov These studies can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern substrate recognition. nih.gov For example, a mutant Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) evolved to incorporate p-azido-L-phenylalanine was shown to also recognize other para-substituted phenylalanine analogs. nih.gov

For a molecule like Methyl l-phenylalaninate, these predictive methods could be used to assess its likelihood of being a substrate for known polyspecific aaRS variants. The replacement of the hydroxyl group of the carboxylate with a methoxy (B1213986) group would alter the hydrogen bonding potential and the electrostatic interactions within the active site. An aaRS that relies less on the carboxylate for binding and more on the phenyl ring and the alpha-amino group might be more tolerant of this modification. The rational design of aaRSs with altered substrate specificity often involves mutating residues in the amino acid binding pocket to accommodate new functional groups. nih.gov

Enzymatic Conversion and Modification

The enzymatic modification of Methyl l-phenylalaninate can lead to the synthesis of various phenylalanine analogues, which are valuable as pharmaceutical intermediates and research chemicals. Phenylalanine Ammonia (B1221849) Lyase is a key enzyme that has been explored for such transformations.

Phenylalanine Ammonia Lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgrsc.org This reaction is reversible, and under high concentrations of ammonia, PAL can catalyze the addition of ammonia to cinnamic acid derivatives to produce L-phenylalanine and its analogues. turner-biocatalysis.com This reversibility makes PAL a valuable biocatalyst for the synthesis of optically pure amino acids.

The substrate scope of PAL is not strictly limited to L-phenylalanine. It can accept a range of substituted phenylalanines as substrates. While direct studies on the conversion of Methyl l-phenylalaninate by PAL are not extensively reported, the principle of microscopic reversibility suggests that if PAL can catalyze the amination of trans-cinnamic acid in the presence of methanol (B129727) to form Methyl l-phenylalaninate, it can also catalyze the reverse reaction. Indeed, PAL has been shown to be active in organic solvents, which would be a suitable environment for reactions involving esters. nih.gov

The enzymatic conversion of Methyl l-phenylalaninate by PAL would likely proceed via the elimination of ammonia to yield methyl cinnamate (B1238496). This reaction could be a key step in a biocatalytic pathway to produce various phenylalanine analogues. The table below summarizes the potential enzymatic reactions involving Methyl l-phenylalaninate and PAL.

| Reaction | Substrate(s) | Enzyme | Product(s) | Potential Application |

|---|---|---|---|---|

| Deamination | Methyl l-phenylalaninate | Phenylalanine Ammonia Lyase (PAL) | Methyl cinnamate + Ammonia | Synthesis of cinnamic acid esters. |

| Amination (Reverse Reaction) | Methyl cinnamate + Ammonia | Phenylalanine Ammonia Lyase (PAL) | Methyl l-phenylalaninate | Asymmetric synthesis of phenylalanine esters. |

The ability of PAL to function with phenylalanine esters opens up possibilities for developing novel biocatalytic routes. For example, by using substituted cinnamic acid methyl esters as starting materials, a variety of corresponding L-phenylalanine methyl ester analogues could be synthesized with high enantioselectivity. This approach would be valuable for the production of chiral building blocks for the pharmaceutical and chemical industries.

Computational and Mechanistic Investigations

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of Methyl l-phenylalaninate, MD simulations can provide detailed insights into its interactions with protein targets, revealing the dynamic nature of these interactions that are not apparent from static structures. These simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe the conformational changes in both the ligand and the protein, the role of solvent molecules, and the energetic landscape of the binding process.

While specific MD simulation studies focusing exclusively on Methyl l-phenylalaninate are not abundant in publicly available literature, the principles of such simulations can be understood from studies on similar L-phenylalanine derivatives and protein-ligand complexes in general. For instance, MD simulations performed using packages like GROMACS or AMBER with force fields such as FF14SB are standard for protein complexes. mdpi.com These simulations typically involve solvating the protein-ligand complex in a water box, adding ions to neutralize the system, and then running the simulation for a duration sufficient to observe the system reaching equilibrium and to sample relevant conformational states. mdpi.com Analysis of the simulation trajectories can reveal key information about the stability of the complex, the flexibility of different regions, and the specific interactions that govern binding. pitt.edunih.gov

Steered molecular dynamics (SMD) simulations can also be employed to investigate the process of ligand unbinding from its protein target, providing insights into the dissociation pathways and the key residues involved in holding the ligand in the binding pocket. youtube.com

The analysis of protein-ligand complexes involving Methyl l-phenylalaninate and its derivatives is crucial for understanding their biological function and for structure-based drug design. A key aspect of this analysis is the determination of binding affinity, which quantifies the strength of the interaction between the ligand and the protein. Computationally, binding affinity is often expressed as the binding free energy (ΔG_bind).

One example from the Protein Data Bank (PDB) that provides a structural basis for such analysis is the crystal structure of human Interleukin-2 (IL-2) complexed with a derivative of L-phenylalanine methyl ester (PDB ID: 1M48). wwpdb.org Although this is a more complex derivative, the core structure of Methyl l-phenylalaninate is present, and the interactions observed can provide valuable insights. In this complex, the ligand binds to a specific pocket on the protein surface, and its orientation and interactions can be analyzed in detail.

The binding affinity of such complexes can be predicted using computational methods that analyze the various energetic contributions to binding. These contributions include electrostatic interactions, van der Waals forces, and solvation energies. nih.gov The change in Gibbs free energy upon binding (ΔG) is related to the equilibrium dissociation constant (Kd) and is a critical parameter in assessing the potency of a ligand. nih.gov Studies on phenylalanine-based Schiff base metal complexes with Bovine Serum Albumin (BSA) have shown that fluorescence quenching can be used to determine binding parameters, revealing strong binding forces and often a single binding site on the protein. derpharmachemica.com

Homology modeling, or comparative modeling, is a computational technique used to predict the three-dimensional structure of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). wikipedia.org This method is valuable when an experimental structure of the protein of interest is unavailable. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template; generally, a sequence identity above 30% is required for a reliable model. wikipedia.orgnih.gov

In the context of Methyl l-phenylalaninate, if this compound is known to interact with a protein whose structure has not been experimentally determined, homology modeling can be used to generate a 3D model of that protein. This model can then be used for subsequent computational studies, such as docking and molecular dynamics simulations, to investigate the binding of Methyl l-phenylalaninate.

The process of homology modeling involves several key steps:

Template identification: Searching protein structure databases (like the PDB) for proteins with similar sequences to the target protein. wikipedia.org

Sequence alignment: Aligning the target sequence with the template sequence to establish residue-residue correspondences. wikipedia.org

Model building: Building the 3D model of the target protein based on the aligned template structure. nih.gov

Model refinement and validation: Optimizing the geometry of the model and assessing its quality using tools like PROCHECK, which generates a Ramachandran plot to evaluate the stereochemical quality of the protein backbone. nih.govsemanticscholar.org A good quality model is expected to have over 90% of its residues in the most favored regions of the Ramachandran plot. youtube.com

For example, in a study of the antigen MLAA-42, a protein associated with leukemia, homology modeling was used to generate its 3D structure, which was then used for virtual screening to identify potential inhibitors. nih.govsemanticscholar.org

Computational docking is a molecular modeling technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.gov Docking simulations are instrumental in virtual screening and lead optimization in drug discovery.

For Methyl l-phenylalaninate, docking studies can be performed to predict how it binds to the active site or allosteric sites of various protein targets. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring these poses based on a scoring function that estimates the binding affinity.

Studies on derivatives of phenylalanine have demonstrated the utility of molecular docking in understanding their binding modes. For instance, molecular docking of phenylalanine-derived compounds to the p53-binding pockets of MDM2 and MDMX has provided structural insights into their dual inhibitory activity. nih.gov Similarly, docking studies on β-phenylalanine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors have helped to elucidate their binding mechanisms. nih.gov In a study on novel L-phenylalanine dipeptides as potential anticancer agents, blind docking was used to predict the binding region on the target protein, revealing key hydrogen bond interactions and providing a binding energy estimate. researchgate.net

The results of docking studies are often visualized to analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

| Study Focus | Protein Target | Key Findings from Docking |

| Phenylalanine-derived dual inhibitors | MDM2/MDMX | Binding to p53-binding pockets through extensive noncovalent interactions. nih.gov |

| β-phenylalanine derivatives | Dipeptidyl peptidase IV (DPP-IV) | Elucidation of binding modes to inform the design of new inhibitors. nih.gov |

| Novel L-phenylalanine dipeptides | TNFSF9 | Prediction of binding to the active cavity with specific hydrogen bonds and a calculated binding energy. researchgate.net |

| Phenylalanine derivatives of sulfonamide | Microbial proteins | High docking scores compared to standard drugs, suggesting good potential as antimicrobial agents. researchgate.net |

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. plos.orgmdpi.com This method combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding. The binding free energy is typically calculated by taking snapshots from an MD simulation trajectory and averaging the results.

The binding free energy (ΔG_bind) in MM/PBSA is calculated as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where the free energy of each species is given by:

G = E_MM + G_solvation - TΔS

E_MM is the molecular mechanics energy, which includes internal energies (bond, angle, and dihedral) and intermolecular energies (van der Waals and electrostatic).

G_solvation is the solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann equation) and a nonpolar component (often estimated from the solvent-accessible surface area, SASA). plos.orgnih.gov

TΔS is the conformational entropy change upon binding, which is computationally expensive to calculate and is sometimes omitted when ranking a series of similar ligands. nih.gov

MM/PBSA calculations have been successfully applied to study the binding of phenylalanine and tyrosine derivatives to their protein targets. nih.gov For example, in a study predicting the polyspecificity of an aminoacyl-tRNA synthetase, MM/PBSA was used to calculate the binding free energies of various non-canonical amino acids, including a phenylalanine derivative, showing good correlation with experimental data. plos.org These calculations can also be used to decompose the total binding free energy into contributions from individual residues, highlighting the key residues responsible for ligand binding. clemson.edu

| System Studied | Computational Method | Key Energetic Findings |

| Phenylalanine/Tyrosine derivatives with proteins | MM/PBSA | Evaluation of new force field parameters by calculating binding free energies of protein-ligand interactions. nih.gov |

| Non-canonical amino acids with aminoacyl-tRNA synthetase | MD simulations and MM/PBSA | Calculated binding free energies correlated well with experimental results, highlighting the importance of the nonpolar solvation term. plos.org |

| CYP3A4 inhibitors | MM/PBSA and MM/GBSA | Predicted binding free energies were in a specific range, with MM/GBSA yielding higher values. mdpi.com |

Atom-centered Density Matrix Propagation (ADMP) is a type of ab initio molecular dynamics where the electronic density matrix is propagated in time along with the nuclear degrees of freedom. This method is a powerful tool for studying the dynamics of chemical reactions and molecular recognition events, as it explicitly treats the electronic structure.

Studies on the selective recognition of L-phenylalanine using molecularly imprinted polymers have highlighted the importance of specific intermolecular interactions. nih.gov ADMP could be used to simulate these interactions at a quantum mechanical level, providing a more accurate description of the forces driving molecular recognition than classical force fields.

Quantum Chemical Calculations and Adsorption Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. sphinxsai.comaip.org These methods can provide valuable information about Methyl l-phenylalaninate, including its conformational preferences, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

A study on aspartame (B1666099), which contains a Methyl l-phenylalaninate moiety, used DFT calculations with the B3LYP functional and 6-31G(d,p) basis set to determine its optimized geometry and vibrational spectra. sphinxsai.com Such calculations can also be used to analyze the intramolecular interactions within the molecule. For L-phenylalanine, DFT studies have revealed insights into the chemical shifts and intramolecular interactions involving the phenyl group. aip.org A recent study provided accurate conformational and spectroscopic properties of phenylalanine in the gas phase using a combination of DFT and composite wave-function methods. nih.gov

Adsorption studies investigate the binding of molecules to a surface. The adsorption of L-phenylalanine onto activated carbon has been studied, revealing that the process is dependent on pH and follows a pseudo-second order kinetic model. nih.gov The adsorption mechanism is thought to involve both hydrophobic and electrostatic interactions. nih.gov Quantum chemical calculations could be employed to model the interaction of Methyl l-phenylalaninate with a surface, providing insights into the adsorption energy and the nature of the surface-molecule interactions.

| Molecule/System | Computational Method | Key Findings |

| Aspartame | DFT (B3LYP/6-31G(d,p)) | Optimized geometry, vibrational frequencies, and electronic properties (HOMO-LUMO). sphinxsai.com |

| L-phenylalanine | DFT | Insights into intramolecular interactions and chemical shifts. aip.org |

| L-phenylalanine | DFT and composite wave-function methods | Accurate conformational and spectroscopic parameters in the gas phase. nih.gov |

| L-phenylalanine on activated carbon | Experimental adsorption studies | Adsorption is pH-dependent and involves hydrophobic and electrostatic interactions. nih.gov |

| L-phenylalanine methyl ester | DFT | Mechanistic studies of the Clauson-Kaas reaction. rsc.org |

Detailed Mechanistic Elucidations of Chemical Reactions

The catalytic hydrogenation of methyl l-phenylalaninate to produce l-phenylalaninol is a significant chemical transformation, and its reaction mechanism has been investigated, particularly over copper-based catalysts. A proposed mechanism for the hydrogenation of l-phenylalanine methyl ester over a Cu/ZnO/Al₂O₃ catalyst delineates a multi-step process initiated by the adsorption of the reactant onto the catalyst surface. nih.govresearchgate.net

Following adsorption, the hydrogenation of the ester group proceeds to form the corresponding amino alcohol, l-phenylalaninol. The reaction is sensitive to the catalyst's structure, and the turnover frequency (TOF) of the product formation is influenced by factors such as the particle size of copper oxide. rsc.org It has been demonstrated that a Cu/ZnO/Al₂O₃ catalyst with a specific composition (Cu/Zn/Al = 1.0 : 0.3 : 1.0) exhibits high catalytic performance and chemoselectivity towards l-phenylalaninol. rsc.org The reaction conditions, including temperature, pressure, and reaction time, are also critical parameters that affect the yield and selectivity of the hydrogenation process. rsc.org

Density Functional Theory (DFT) has been employed to conduct detailed mechanistic studies on reactions involving methyl l-phenylalaninate, providing insights at the molecular level. One such study focused on the reaction of l-phenylalanine methyl ester with 2,5-dimethoxytetrahydrofuran (B146720) (DMTHF), a surrogate for γ-dicarbonyls in the Paal-Knorr and Clauson-Kaas reactions to form N-substituted pyrroles. nih.govrsc.org